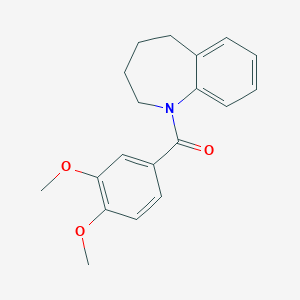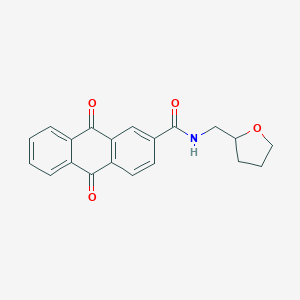
2,4-dichloro-N-(2,5-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2,5-difluorophenyl)benzamide, also known as DCFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
DCF exerts its effects by binding to the ATP-binding site of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, DCF disrupts these processes, leading to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DCF has been shown to have a wide range of biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, suppression of cell proliferation, and modulation of gene expression. In addition, DCF has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, DCF also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on DCF, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in various diseases, and the exploration of its applications in agricultural science. Additionally, further studies are needed to elucidate the molecular mechanisms underlying DCF's effects and to identify potential biomarkers for its therapeutic efficacy.
Métodos De Síntesis
DCF is synthesized by reacting 2,5-difluoroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-N-(2,5-difluorophenyl)benzamide as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
DCF has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and agricultural science. In cancer research, DCF has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of genes involved in cell proliferation. DCF has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
2,4-dichloro-N-(2,5-difluorophenyl)benzamide |
|---|---|
Fórmula molecular |
C13H7Cl2F2NO |
Peso molecular |
302.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2,5-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-7-1-3-9(10(15)5-7)13(19)18-12-6-8(16)2-4-11(12)17/h1-6H,(H,18,19) |
Clave InChI |
IXQRMWNPRPYNRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
SMILES canónico |
C1=CC(=C(C=C1F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)